molecular formula C20H23NO2 B14441179 1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one CAS No. 73691-13-1

1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one

Cat. No.: B14441179
CAS No.: 73691-13-1
M. Wt: 309.4 g/mol
InChI Key: OCRJCRBJYSNCCF-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

One common synthetic route includes the reaction of 2,2-diphenylethylamine with ethyl 2-oxo-4-phenylbutanoate under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells .

Comparison with Similar Compounds

1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

73691-13-1

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-(2,2-diphenylethyl)-5-ethoxypyrrolidin-2-one

InChI

InChI=1S/C20H23NO2/c1-2-23-20-14-13-19(22)21(20)15-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3

InChI Key

OCRJCRBJYSNCCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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